molecular formula C11H16ClN3O4 B13944106 Methyl 3-((tert-butoxycarbonyl)amino)-4-chloro-1-methyl-1H-pyrazole-5-carboxylate

Methyl 3-((tert-butoxycarbonyl)amino)-4-chloro-1-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B13944106
M. Wt: 289.71 g/mol
InChI Key: REJADKWEHPYIGJ-UHFFFAOYSA-N
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Description

Methyl 4-chloro-3-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methyl-1H-pyrazole-5-carboxylate is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-3-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methyl-1H-pyrazole-5-carboxylate typically involves multiple steps One common method includes the cyclization of hydrazine with a carbonyl compound to form the pyrazole ringThe tert-butoxycarbonyl (Boc) protecting group is often used to protect the amino group during the synthesis .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, ensures high yield and purity. Solvent extraction and crystallization are common techniques used to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-3-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 4-chloro-3-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methyl-1H-pyrazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-chloro-3-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-chloro-3-amino-1-methyl-1H-pyrazole-5-carboxylate
  • Methyl 4-chloro-3-[[(1,1-dimethylethoxy)carbonyl]amino]-1H-pyrazole-5-carboxylate

Uniqueness

Methyl 4-chloro-3-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methyl-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the Boc-protected amino group and the chloro substituent enhances its reactivity and potential for further functionalization .

Properties

Molecular Formula

C11H16ClN3O4

Molecular Weight

289.71 g/mol

IUPAC Name

methyl 4-chloro-2-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-3-carboxylate

InChI

InChI=1S/C11H16ClN3O4/c1-11(2,3)19-10(17)13-8-6(12)7(9(16)18-5)15(4)14-8/h1-5H3,(H,13,14,17)

InChI Key

REJADKWEHPYIGJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NN(C(=C1Cl)C(=O)OC)C

Origin of Product

United States

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